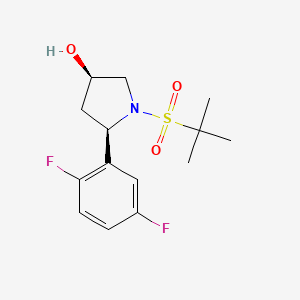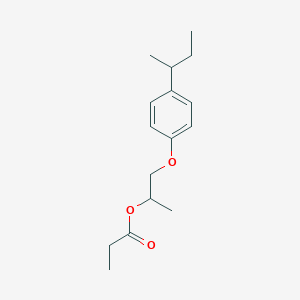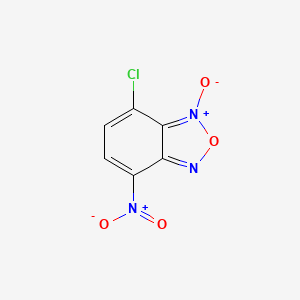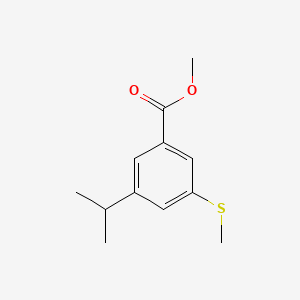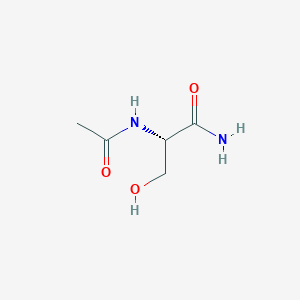
N~2~-Acetyl-L-serinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-acetamido-3-hydroxypropanamide is an organic compound with significant relevance in various scientific fields. This compound is characterized by its specific stereochemistry, which is denoted by the (2S) configuration. It is a derivative of propanamide, featuring both acetamido and hydroxy functional groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-hydroxypropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-hydroxypropanoic acid.
Acetylation: The amino group of the starting material is acetylated using acetic anhydride under controlled conditions to form the acetamido derivative.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-acetamido-3-hydroxypropanamide may involve large-scale acetylation reactions using automated reactors. The process is optimized for yield and efficiency, ensuring that the compound is produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
(2S)-2-acetamido-3-hydroxypropanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
科学研究应用
(2S)-2-acetamido-3-hydroxypropanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (2S)-2-acetamido-3-hydroxypropanamide exerts its effects involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxy group can participate in various biochemical pathways, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
(2S)-2-acetamido-3-hydroxybutanamide: Similar in structure but with an additional carbon in the backbone.
(2S)-2-acetamido-3-hydroxyvaleramide: Another analog with a longer carbon chain.
(2S)-2-acetamido-3-hydroxyhexanamide: Features an even longer carbon chain, affecting its solubility and reactivity.
Uniqueness
(2S)-2-acetamido-3-hydroxypropanamide is unique due to its specific stereochemistry and the presence of both acetamido and hydroxy functional groups. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various scientific disciplines.
属性
CAS 编号 |
23361-38-8 |
|---|---|
分子式 |
C5H10N2O3 |
分子量 |
146.14 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-hydroxypropanamide |
InChI |
InChI=1S/C5H10N2O3/c1-3(9)7-4(2-8)5(6)10/h4,8H,2H2,1H3,(H2,6,10)(H,7,9)/t4-/m0/s1 |
InChI 键 |
VDQFWSAIURVIGH-BYPYZUCNSA-N |
手性 SMILES |
CC(=O)N[C@@H](CO)C(=O)N |
规范 SMILES |
CC(=O)NC(CO)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


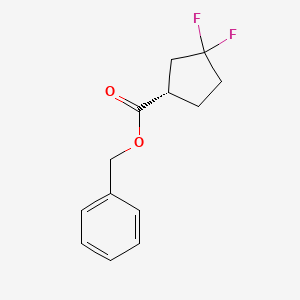
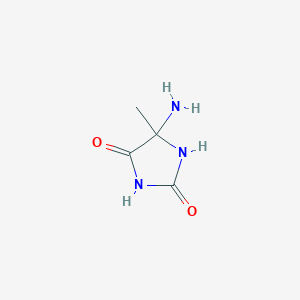

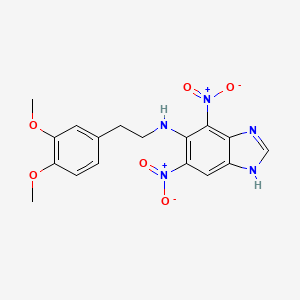
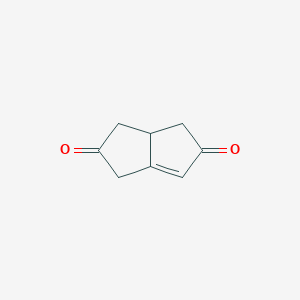
![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)

![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)
